Cas no 86365-83-5 (2-Butene, 1,3-dibromo-, (2E)- (9CI, ACI))

2-Butene, 1,3-dibromo-, (2E)- (9CI, ACI) structure
86365-83-5 structure
Product Name:2-Butene, 1,3-dibromo-, (2E)- (9CI, ACI)
Numero CAS:86365-83-5
MF:C4H6Br2
MW:213.898439884186
CID:2844957
Update Time:2023-12-28

2-Butene, 1,3-dibromo-, (2E)- (9CI, ACI) Proprietà chimiche e fisiche

Nomi e identificatori

    • (2E)-1,3-Dibromo-2-butene (ACI)
    • 2-Butene, 1,3-dibromo-, (E)- (ZCI)
    • 2-Butene, 1,3-dibromo-, (2E)- (9CI, ACI)
    • Inchi: 1S/C4H6Br2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2+
    • Chiave InChI: CXCKBPHWDONPBF-DUXPYHPUSA-N
    • Sorrisi: C(/CBr)=C(/C)\Br

2-Butene, 1,3-dibromo-, (2E)- (9CI, ACI) Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  rt → 0 °C; 5 min, 0 °C; 15 min, 0 °C
Riferimento
Constructing the architecturally distinctive ABD-tricycle of phomactin A through an intramolecular oxa-[3+3] annulation strategy
Buchanan, Grant S.; et al, Tetrahedron, 2011, 67(52), 10105-10118

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Lithium bromide Solvents: Tetrahydrofuran
Riferimento
Vinyl radical cyclization in the synthesis of natural products: seychellene
Stork, Gilbert; et al, Tetrahedron Letters, 1985, 26(48), 5927-30

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide
1.2 Solvents: Tetrahydrofuran ;  < -70 °C; 90 min, < -70 °C; 2 h, < -70 °C
1.3 Reagents: Methanol ;  < -70 °C; < -70 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  rt → 0 °C; 5 min, 0 °C; 15 min, 0 °C
Riferimento
Constructing the architecturally distinctive ABD-tricycle of phomactin A through an intramolecular oxa-[3+3] annulation strategy
Buchanan, Grant S.; et al, Tetrahedron, 2011, 67(52), 10105-10118

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hexamethylphosphoramide ,  Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 90 min, < -70 °C; 2 h
2.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  rt → 0 °C; 5 min, 0 °C; 15 min, 0 °C
Riferimento
An enantioselective synthesis of the ABD tricycle for (-)-phomactin A featuring Rawal's asymmetric Diels-Alder cycloaddition
You, Ling-Feng; et al, Advanced Synthesis & Catalysis, 2008, 350(18), 2885-2891

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Dichloromethane ;  rt → -40 °C; -40 - -30 °C; -30 °C → rt
2.1 Reagents: Lithium diisopropylamide
2.2 Solvents: Tetrahydrofuran ;  < -70 °C; 90 min, < -70 °C; 2 h, < -70 °C
2.3 Reagents: Methanol ;  < -70 °C; < -70 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
3.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  rt → 0 °C; 5 min, 0 °C; 15 min, 0 °C
Riferimento
Constructing the architecturally distinctive ABD-tricycle of phomactin A through an intramolecular oxa-[3+3] annulation strategy
Buchanan, Grant S.; et al, Tetrahedron, 2011, 67(52), 10105-10118

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Triethylamine Solvents: Dichloromethane
3.1 Reagents: Lithium bromide Solvents: Tetrahydrofuran
Riferimento
Vinyl radical cyclization in the synthesis of natural products: seychellene
Stork, Gilbert; et al, Tetrahedron Letters, 1985, 26(48), 5927-30

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  rt → 0 °C; 5 min, 0 °C; 15 min, 0 °C
Riferimento
An enantioselective synthesis of the ABD tricycle for (-)-phomactin A featuring Rawal's asymmetric Diels-Alder cycloaddition
You, Ling-Feng; et al, Advanced Synthesis & Catalysis, 2008, 350(18), 2885-2891

Metodo di produzione 8

Condizioni di reazione
Riferimento
Studies toward brevisulcenal F via convergent strategies for marine ladder polyether synthesis
Katcher, Matthew H.; et al, Tetrahedron, 2018, 74(11), 1111-1122

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Lithium bromide Solvents: Tetrahydrofuran
Riferimento
Vinyl radical cyclization in the synthesis of natural products: seychellene
Stork, Gilbert; et al, Tetrahedron Letters, 1985, 26(48), 5927-30

Metodo di produzione 10

Condizioni di reazione
Riferimento
Studies toward brevisulcenal F via convergent strategies for marine ladder polyether synthesis
Katcher, Matthew H.; et al, Tetrahedron, 2018, 74(11), 1111-1122

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Dichloromethane ;  rt → -40 °C; -40 - -30 °C; -40 °C → rt
2.1 Reagents: Hexamethylphosphoramide ,  Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 90 min, < -70 °C; 2 h
3.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  rt → 0 °C; 5 min, 0 °C; 15 min, 0 °C
Riferimento
An enantioselective synthesis of the ABD tricycle for (-)-phomactin A featuring Rawal's asymmetric Diels-Alder cycloaddition
You, Ling-Feng; et al, Advanced Synthesis & Catalysis, 2008, 350(18), 2885-2891

Metodo di produzione 12

Condizioni di reazione
Riferimento
Synthesis of linear allenes by addition
Wang, K. K., Science of Synthesis, 2007, 44, 229-286

2-Butene, 1,3-dibromo-, (2E)- (9CI, ACI) Raw materials

2-Butene, 1,3-dibromo-, (2E)- (9CI, ACI) Preparation Products

Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd